molecular formula C12H14O B14745776 1-(1-Cyclopropylethenyl)-4-methoxybenzene CAS No. 829-17-4

1-(1-Cyclopropylethenyl)-4-methoxybenzene

Cat. No.: B14745776
CAS No.: 829-17-4
M. Wt: 174.24 g/mol
InChI Key: FAQRXBLRKNJBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclopropylethenyl)-4-methoxybenzene is an organic compound with the chemical formula C11H12O. It is a colorless liquid with a distinct fragrance at room temperature. This compound is an important intermediate in organic synthesis and finds applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Cyclopropylethenyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of benzylbenzene with bromopropane. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropylethenyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

1-(1-Cyclopropylethenyl)-4-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylethenyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar in structure but lacks the methoxy group.

    Cyclopropylmethanol: Contains a hydroxyl group instead of a methoxy group.

    Cyclopropylmethylamine: Features an amine group in place of the methoxy group.

Uniqueness

1-(1-Cyclopropylethenyl)-4-methoxybenzene is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

829-17-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(1-cyclopropylethenyl)-4-methoxybenzene

InChI

InChI=1S/C12H14O/c1-9(10-3-4-10)11-5-7-12(13-2)8-6-11/h5-8,10H,1,3-4H2,2H3

InChI Key

FAQRXBLRKNJBNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C2CC2

Origin of Product

United States

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